molecular formula C10H6Cl2FNO2S2 B10929381 N-(2,4-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(2,4-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10929381
M. Wt: 326.2 g/mol
InChI Key: YISMKRWVYOULEA-UHFFFAOYSA-N
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Description

N~2~-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl, fluorine, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with fluorinated thiophene sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene sulfonamides.

Scientific Research Applications

N~2~-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide
  • N-(2,4-Dichlorophenyl)-2-chloroacetamide
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N~2~-(2,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of both fluorine and thiophene sulfonamide groups, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H6Cl2FNO2S2

Molecular Weight

326.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl2FNO2S2/c11-6-1-2-8(7(12)5-6)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI Key

YISMKRWVYOULEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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